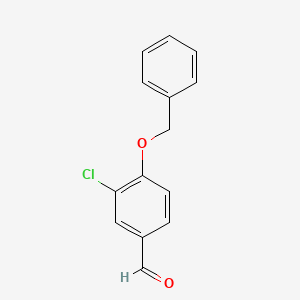

4-(苄氧基)-3-氯苯甲醛

描述

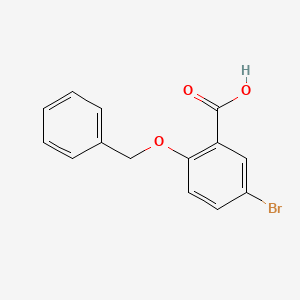

4-(Benzyloxy)-3-chlorobenzaldehyde is a chemical compound that has been the subject of various synthesis methods due to its potential applications in pharmaceuticals and organic chemistry. The compound is characterized by a benzaldehyde group substituted with a benzyloxy group at the fourth position and a chlorine atom at the third position on the benzene ring.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a safe and convenient method for synthesizing 4-benzyloxy-3-chloroaniline, which shares a similar structure with 4-(Benzyloxy)-3-chlorobenzaldehyde, has been developed. This involves the reduction of 4-benzyloxy-3-chloronitrobenzene using SnCl2, yielding high purity and high yield, suitable for large-scale production . Another study describes the synthesis of 4-chlorobenzaldehyde through the Sommelet reaction, which could be adapted for the synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde by introducing the benzyloxy group . Additionally, the synthesis of 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde has been achieved through esterification, Fries rearrangement, and Vilsmeier reaction, indicating a pathway that could potentially be modified for the synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde .

Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-3-chlorobenzaldehyde consists of a benzene ring with an aldehyde functional group, a benzyloxy substituent, and a chlorine atom. The presence of these functional groups suggests that the compound could participate in various chemical reactions, such as condensation, due to the reactivity of the aldehyde group. The benzyloxy group may also influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .

Chemical Reactions Analysis

While the specific chemical reactions of 4-(Benzyloxy)-3-chlorobenzaldehyde are not detailed in the provided papers, the studies on related compounds suggest potential reactivity. For example, the aldehyde group can undergo nucleophilic addition reactions, and the benzyloxy group could be involved in etherification reactions as seen in the synthesis of 3,4-dihydro-1,4-benzoxazines . The chlorine atom also provides a site for further substitution reactions, which could be exploited in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical properties of 4-(Benzyloxy)-3-chlorobenzaldehyde can be inferred from related compounds. For instance, 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde has a melting point of 88-90 ℃ and a high purity of 98.21%, suggesting that 4-(Benzyloxy)-3-chlorobenzaldehyde may have similar characteristics . The chemical properties, such as reactivity and stability, are likely influenced by the presence of the aldehyde and benzyloxy groups, as well as the chlorine atom, which can affect the electron distribution within the molecule and its interactions with other chemical species .

科学研究应用

合成和结构分析

4-(苄氧基)-3-氯苯甲醛及其衍生物被用于各种合成和结构分析研究中。例如,Kumar等人(2016)通过Knoevenagel缩合反应合成了一种相关化合物,乙酸2-(4-氯苄亚甲基)-3-氧代丁酸乙酯,并进一步分析了其结构和抗菌性能(Kumar et al., 2016)。Møllendal等人(1998)利用电子衍射、微波光谱和从头算计算确定了气态4-氯苯甲醛的分子结构(Møllendal等人,1998)。

发光性能和配位化合物

该化合物还被用于研究其对发光性能的影响以及合成配位化合物。Sivakumar等人(2010)探索了4-苄氧基苯甲酸衍生物在合成镧系配位化合物中的应用,重点介绍了电子给予和吸引基团对其光物理性质的影响(Sivakumar et al., 2010)。

抗菌和抗结核活性

在抗菌和抗结核活性领域,Nimbalkar等人(2018)合成了一系列新型的4-(苄氧基)-N-(3-氯-2-(取代苯基)-4-氧代氮杂环丙烷基)苯甲酰胺衍生物,展示了有希望的体外抗结核活性(Nimbalkar et al., 2018)。

超分子主体和环化研究

该化合物还在超分子化学和环化研究中起着重要作用。Huc等人(2010)研究了4-(苄氧基)酚/甲醛反应,导致各种杯芳烃的合成,这些杯芳烃具有作为超分子主体的潜力(Huc等人,2010)。此外,Khoury(1978)通过使用4-氯苯甲醛衍生物探索了通过芳基自由基取代制备3,4-二氢咔哒啉(Khoury, 1978)。

抗癌活性

Lin等人(2005)合成了一系列苄氧基苯甲醛衍生物,并评估了它们对HL-60细胞系的抗癌活性,建立了初步的构效关系(Lin et al., 2005)。

碱金属络合和官能化

Miyazaki等人(1982)从3-苄氧基-1,2-丙二醇制备了苄氧甲基-12-冠-4衍生物,讨论了它们的碱金属络合性能(Miyazaki et al., 1982)。Aksjonova等人(2012)研究了3-氯苯甲醛的官能化,制备了各种取代衍生物以供进一步的化学应用(Aksjonova et al., 2012)。

安全和危害

The specific safety and hazards associated with 4-(Benzyloxy)-3-chlorobenzaldehyde are not detailed in the available resources. However, similar compounds may cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled67.

未来方向

The future directions for the use of 4-(Benzyloxy)-3-chlorobenzaldehyde are not explicitly mentioned in the available resources. However, similar compounds have been used in various scientific research applications, including asymmetric synthesis, catalysis, and drug development8.

Please note that this information is based on the available resources and may not fully cover the requested analysis of 4-(Benzyloxy)-3-chlorobenzaldehyde. For a comprehensive analysis, further research and expert consultation in the field of chemistry may be required.

属性

IUPAC Name |

3-chloro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPGRCKILOWFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370749 | |

| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3-chlorobenzaldehyde | |

CAS RN |

66422-84-2 | |

| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

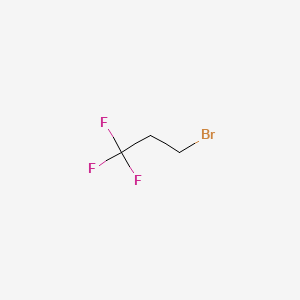

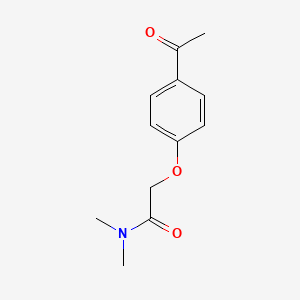

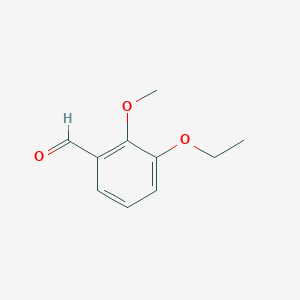

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)